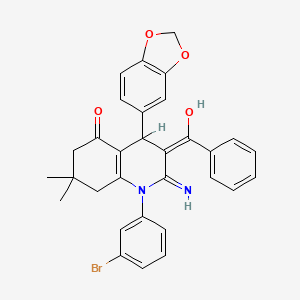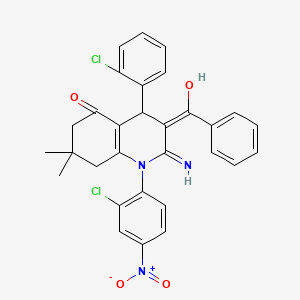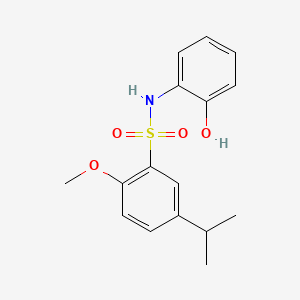
2-amino-4-(1,3-benzodioxol-5-yl)-3-benzoyl-1-(3-bromophenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-4-(1,3-benzodioxol-5-yl)-3-benzoyl-1-(3-bromophenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one is a complex organic compound with a unique structure that includes a quinoline core, a benzodioxole moiety, and a bromophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(1,3-benzodioxol-5-yl)-3-benzoyl-1-(3-bromophenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the benzodioxole and bromophenyl groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
2-amino-4-(1,3-benzodioxol-5-yl)-3-benzoyl-1-(3-bromophenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups into the molecule.
科学的研究の応用
2-amino-4-(1,3-benzodioxol-5-yl)-3-benzoyl-1-(3-bromophenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
作用機序
The mechanism by which 2-amino-4-(1,3-benzodioxol-5-yl)-3-benzoyl-1-(3-bromophenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-amino-4-(1,3-benzodioxol-5-yl)-1-(3-bromophenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone
- 2-amino-4-(1,3-benzodioxol-5-yl)-1-(3-bromophenyl)-7,7-dimethyl-3-(4-methylbenzoyl)-6,8-dihydro-4H-quinolin-5-one
Uniqueness
The uniqueness of 2-amino-4-(1,3-benzodioxol-5-yl)-3-benzoyl-1-(3-bromophenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.
特性
分子式 |
C31H27BrN2O4 |
|---|---|
分子量 |
571.5 g/mol |
IUPAC名 |
(3E)-4-(1,3-benzodioxol-5-yl)-1-(3-bromophenyl)-3-[hydroxy(phenyl)methylidene]-2-imino-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one |
InChI |
InChI=1S/C31H27BrN2O4/c1-31(2)15-22-27(23(35)16-31)26(19-11-12-24-25(13-19)38-17-37-24)28(29(36)18-7-4-3-5-8-18)30(33)34(22)21-10-6-9-20(32)14-21/h3-14,26,33,36H,15-17H2,1-2H3/b29-28+,33-30? |
InChIキー |
XIJQUHUBNJNWDE-GDKDDFCXSA-N |
異性体SMILES |
CC1(CC2=C(C(/C(=C(/C3=CC=CC=C3)\O)/C(=N)N2C4=CC(=CC=C4)Br)C5=CC6=C(C=C5)OCO6)C(=O)C1)C |
正規SMILES |
CC1(CC2=C(C(C(=C(C3=CC=CC=C3)O)C(=N)N2C4=CC(=CC=C4)Br)C5=CC6=C(C=C5)OCO6)C(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5Z)-2-anilino-5-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B13378230.png)
![ethyl (5Z)-5-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B13378237.png)

![(5Z)-2-(2,3-dichloroanilino)-5-[(2,5-dimethoxy-4-pyrrolidin-1-ylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378253.png)

![(5Z)-2-(4-bromoanilino)-5-[[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B13378258.png)

![{2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B13378279.png)
![4-methyl-N-[2-{[(4-methylphenyl)sulfonyl]amino}-N-phenyl-2-(phenylimino)ethanimidoyl]benzenesulfonamide](/img/structure/B13378290.png)
![5-methyl-4-[(3-phenylprop-2-yn-1-yl)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B13378299.png)

![2-formyl-1-oxo-3-phenyl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B13378307.png)

![3-[2-[(Z)-[2-(3-methylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]pyrrol-1-yl]benzoic acid](/img/structure/B13378320.png)
